![molecular formula C27H27N3O3 B2922483 1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 586994-81-2](/img/structure/B2922483.png)
1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound. This chemical structure integrates diverse functional groups, providing it with a range of potential applications. This article details its synthesis, reactions, scientific applications, and more.
Synthetic Routes and Reaction Conditions:
The preparation of this compound typically involves multi-step organic synthesis:
Formation of 1-(2-Methoxyphenyl)pyrrolidin-2-one
Start with the cyclization of 2-methoxybenzylamine with a suitable cyclic ketone, such as succinimide, under acidic conditions.
Temperature: approximately 70-90°C.
Catalysts: acidic conditions like HCl or H2SO4.
Synthesis of 1-(2-(p-Tolyloxy)ethyl)-1H-benzo[d]imidazole
Employ a condensation reaction between p-tolyloxyacetic acid and o-phenylenediamine under dehydrating conditions.
Reagents: polyphosphoric acid or similar.
Temperature: 140-160°C.
Coupling the Intermediates
The final step involves a coupling reaction between the two intermediates. Utilize a base such as NaH or K2CO3 in a polar solvent (DMSO).
Temperature: room temperature to 60°C.
Industrial Production Methods:
For industrial-scale production, consider optimizing each reaction step for yield and purity. Techniques like continuous flow reactors may enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: : React with oxidizing agents such as potassium permanganate.
Conditions: Aqueous or non-aqueous medium, 0-60°C.
Products: Possible hydroxylation at the methoxy group.
Reduction: : Expose to reducing agents like lithium aluminum hydride.
Conditions: Anhydrous solvents, 0-60°C.
Products: Reduction of the benzimidazole ring.
Substitution: : Aromatic substitution reactions, especially electrophilic substitution on the methoxyphenyl ring.
Conditions: Appropriate electrophiles and catalytic amounts of Lewis acids (AlCl3).
Major Products Formed:
The reactions typically yield modified analogues with hydroxyl, alkyl, or aryl groups attached to the core structure.
Aplicaciones Científicas De Investigación
1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one holds significant value in the following fields:
Chemistry:
Used as a precursor or intermediate for synthesizing more complex molecules.
Studied for its interesting electronic properties due to the conjugated system.
Biology:
Acts as a probe in biochemical assays.
Medicine:
Investigated for potential pharmaceutical applications.
Possesses structural motifs seen in bioactive molecules.
Industry:
Utilized in the production of specialized coatings and polymers.
Component in high-performance materials due to its stable structure.
Mecanismo De Acción
1-(2-Methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects through interactions with specific molecular targets. Its mechanism of action might involve:
Enzyme Binding: : Binding to active sites of enzymes, modulating their activity.
Receptor Interaction: : Acting as an agonist or antagonist at specific receptors.
Pathways: : Involvement in signaling pathways, particularly those influenced by its benzimidazole core.
Comparación Con Compuestos Similares
This compound can be compared with other benzimidazole derivatives:
1-(2-Methoxyphenyl)-1H-benzo[d]imidazole
Lacks the pyrrolidin-2-one and p-tolyloxyethanol functionalities.
Exhibits different chemical reactivity and biological activity.
1-(2-Methoxyphenyl)-2-benzimidazolinone
Similar in structure but with notable differences in the functional groups attached.
Varies in applications and potency.
4-(1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Differs in the position of the methoxyphenyl substitution.
Offers unique properties in chemical reactivity and biological applications.
By comparing these compounds, the uniqueness of 1-(2-methoxyphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one becomes evident, especially in its applications and mechanism of action.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-19-11-13-21(14-12-19)33-16-15-29-23-8-4-3-7-22(23)28-27(29)20-17-26(31)30(18-20)24-9-5-6-10-25(24)32-2/h3-14,20H,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRAJLUVLCIBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2922403.png)
![4-Imino-3-methyl-4,6,7,8-tetrahydropyrrolo[1,2-a]thieno[2,3-d]pyrimidine-2-carbohydrazide](/img/structure/B2922404.png)
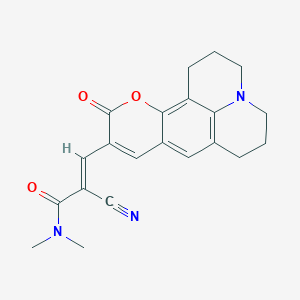
![4-Methyl-3-[(2S)-pyrrolidin-2-yl]-1,2,4-triazole;dihydrochloride](/img/structure/B2922406.png)
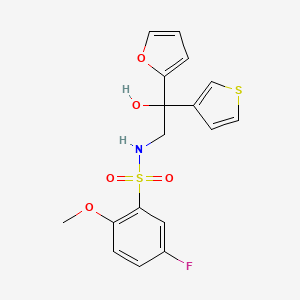
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)quinoxaline-2-carboxamide](/img/structure/B2922409.png)
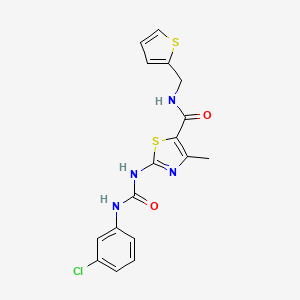
![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
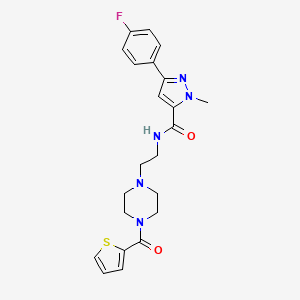
![N-tert-butyl-2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2922413.png)
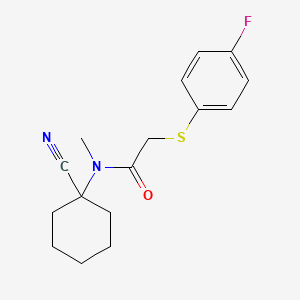
![1-{1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2922419.png)
![(3-{[(3,4-Dichlorophenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2922420.png)
